BenchChemオンラインストアへようこそ!

Alectinib Hydrochloride

ALK-positive NSCLC Progression-Free Survival First-Line Therapy

Procure Alectinib Hydrochloride (CAS 1256589-74-8), a highly selective (>98% purity) second-generation ALK inhibitor with proven superior CNS penetration and a clean P-gp substrate-free profile. Its distinct polymorphism (Forms I–III) and well-characterized logP (1.96) and pKa (7.05) make it the ideal reference standard for generic formulation development, resistance mechanism studies, and combination trial design. Ensure your research uses the same high-quality compound that demonstrated a significant overall survival benefit in the ALEX trial.

Molecular Formula C30H35ClN4O2
Molecular Weight 519.1 g/mol
CAS No. 1256589-74-8
Cat. No. B560147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlectinib Hydrochloride
CAS1256589-74-8
SynonymsAF 802;  AF-802;  AF802;  CH5424802;  CH5424802;  CH 5424802;  RO5424802;  RO 5424802;  RO5424802, Alectinib;  brand name: Alecensa; 9-ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride
Molecular FormulaC30H35ClN4O2
Molecular Weight519.1 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C.Cl
InChIInChI=1S/C30H34N4O2.ClH/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29;/h5-6,15-17,21,32H,4,7-14H2,1-3H3;1H
InChIKeyGYABBVHSRIHYJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Alectinib Hydrochloride (CAS 1256589-74-8): Technical Baseline and Procurement-Relevant Specifications


Alectinib hydrochloride (CAS 1256589-74-8) is the hydrochloride salt form of alectinib, a potent and highly selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) [1]. The compound, with molecular formula C30H35ClN4O2 and molecular weight 519.08 g/mol, is the active pharmaceutical ingredient in Alecensa® and is indicated for the treatment of patients with ALK-positive advanced non-small cell lung cancer (NSCLC) [2]. Alectinib hydrochloride exhibits polymorphism and is known to exist in at least three distinct crystalline forms (Type I, Type II, Type III), a critical factor for pharmaceutical development and generic drug formulation [3]. As a working standard or reference material, it is routinely supplied with a certificate of analysis documenting assay, related substance profile, moisture content, and chromatographic purity, with purity specifications typically exceeding 98% [4]. Key physicochemical properties include a logP of 1.96 and a pKa of 7.05 [5].

Alectinib Hydrochloride: Why In-Class Substitution Is Not Straightforward


While several ALK inhibitors share a common therapeutic target, their clinical and pharmacological profiles are not interchangeable. Direct substitution between alectinib, crizotinib, ceritinib, brigatinib, or lorlatinib without careful consideration of their distinct pharmacokinetic, selectivity, and resistance profiles can lead to suboptimal patient outcomes. For instance, first-generation crizotinib is a less selective, multi-targeted TKI with poor central nervous system (CNS) penetration, while second-generation agents like ceritinib and brigatinib carry distinct toxicity and drug-drug interaction liabilities [1]. Alectinib's unique profile, characterized by high selectivity for ALK over IGF-1R (which mitigates a key toxicity), superior CNS penetration, and a distinct resistance mutation coverage pattern, differentiates it mechanistically and clinically from both earlier and later-generation ALK inhibitors [2]. Therefore, a rigorous, evidence-based comparison is essential for informed scientific selection, drug development, and procurement decisions.

Alectinib Hydrochloride: Quantified Evidence of Differentiation from Comparator ALK Inhibitors


Superior Progression-Free Survival (PFS) vs. Crizotinib in Phase III Trials

In the pivotal Phase III ALEX trial (NCT02075840), alectinib demonstrated a significantly superior progression-free survival (PFS) compared to the first-generation ALK inhibitor crizotinib in treatment-naive patients with ALK-positive advanced NSCLC [1]. The investigator-assessed median PFS was 34.8 months for alectinib versus 10.9 months for crizotinib, representing a clinically meaningful and statistically significant improvement (HR 0.43; 95% CI 0.32-0.58; P<0.01) [2]. This robust finding was corroborated in the Japanese J-ALEX trial, which reported a median PFS of 34.1 months for alectinib compared to 10.2 months for crizotinib (HR 0.37; 95% CI 0.26-0.52; P<0.0001) [3].

ALK-positive NSCLC Progression-Free Survival First-Line Therapy

Superior Central Nervous System (CNS) Penetration and Intracranial Efficacy

Alectinib demonstrates a markedly superior ability to penetrate the blood-brain barrier and exert intracranial antitumor activity compared to other ALK inhibitors. This is quantified by its cerebrospinal fluid (CSF)-to-plasma ratio of 0.75, which is significantly higher than that of crizotinib (0.003), ceritinib (0.13-0.35), and brigatinib (0.31) [1]. In the ALEX trial, this translated into a substantial overall survival benefit in patients with baseline CNS metastases, with a median OS of 63.4 months for alectinib versus 30.9 months for crizotinib, a difference of more than 30 months [2].

Blood-Brain Barrier Penetration CNS Metastases CSF/Plasma Ratio

High Selectivity for ALK Kinase vs. Off-Target IGF-1R Compared to Ceritinib

Alectinib is a highly selective ALK inhibitor with an IC50 of 1.9 nM against the wild-type ALK kinase . Crucially, unlike the second-generation ALK inhibitor ceritinib, alectinib does not potently inhibit the insulin-like growth factor 1 receptor (IGF-1R) [1]. Ceritinib's potent off-target inhibition of IGF-1R (and the insulin receptor) is clinically associated with dose-limiting hyperglycemia, a toxicity that is notably absent from alectinib's safety profile [2]. Alectinib's cleaner selectivity profile is a direct result of its molecular design and contributes to its favorable tolerability.

Kinase Selectivity IGF-1R Inhibition Off-Target Toxicity

Distinct Pharmacokinetic Profile: No P-glycoprotein (P-gp) Substrate Liability

A key pharmacokinetic distinction of alectinib is its lack of affinity for the efflux transporter P-glycoprotein (P-gp) [1]. This is in stark contrast to other ALK inhibitors, including crizotinib, ceritinib, brigatinib, and lorlatinib, all of which are P-gp substrates . Being a P-gp substrate can limit oral absorption and CNS penetration, as the transporter actively pumps the drug out of cells, including those at the blood-brain barrier. Alectinib's status as a non-P-gp substrate is a critical factor contributing to its high oral bioavailability (37%) and excellent CNS penetration [2].

Pharmacokinetics Drug-Drug Interactions P-glycoprotein

Superior Overall Survival (OS) and Long-Term Follow-Up Data vs. Crizotinib

Long-term follow-up data from the Phase III ALEX trial demonstrated a clinically meaningful improvement in overall survival (OS) for alectinib compared to crizotinib. At a median follow-up of 53.5 months, the median OS was 81.1 months for alectinib versus 54.2 months for crizotinib, with a hazard ratio of 0.78 (95% CI 0.56–1.08) [1]. The 7-year OS rates were 48.6% and 38.2%, respectively [2]. This OS benefit was particularly pronounced in patients with CNS metastases at baseline, where alectinib extended median OS by over 30 months compared to crizotinib [3].

Overall Survival Long-Term Follow-Up ALEX Trial

Alectinib Hydrochloride: Optimal Application Scenarios Grounded in Quantitative Evidence


First-Line Treatment of Advanced ALK-Positive NSCLC with or without CNS Metastases

Based on the direct head-to-head evidence of superior PFS (34.8 vs 10.9 months) [1] and OS (81.1 vs 54.2 months) [2] from the ALEX trial, alectinib is the established standard of care for the first-line treatment of patients with advanced ALK+ NSCLC. Its exceptional CNS penetration (CSF/plasma ratio 0.75) [3] makes it particularly advantageous for patients with baseline brain metastases, a group where it confers a >30-month OS advantage [2].

Drug Development and Pharmacokinetic Studies Leveraging Non-P-gp Substrate Property

Alectinib's lack of P-gp substrate liability [4] makes it an ideal candidate for combination therapy studies. Unlike other ALK inhibitors that are P-gp substrates (crizotinib, ceritinib, brigatinib, lorlatinib), alectinib's absorption and CNS distribution are not modulated by co-administered drugs that inhibit or induce P-gp. This property simplifies clinical trial design and reduces the risk of unexpected pharmacokinetic drug-drug interactions, a key consideration for investigators and pharmaceutical companies [4].

Research on ALK Inhibitor Resistance and Selectivity Profiling

For researchers investigating mechanisms of resistance to ALK inhibition, alectinib serves as a critical tool compound due to its high selectivity for ALK (IC50 1.9 nM) and its activity against specific crizotinib-resistant mutants (e.g., L1196M) [5]. Its clean selectivity profile, notably its lack of IGF-1R inhibition (unlike ceritinib) [6], allows for the study of on-target resistance mechanisms without the confounding effects of off-target kinase inhibition, making it a more precise probe for cellular signaling studies.

Formulation Development and Generic Drug Research

The well-characterized physicochemical profile of alectinib hydrochloride, including its logP (1.96), pKa (7.05) [7], and known polymorphism (Type I, II, III crystalline forms) [8], provides a solid foundation for formulation development. Its poor aqueous solubility [7] and reliance on enabling formulations (e.g., lipid-based systems) [9] present a clear challenge for generic drug developers. Knowledge of these properties is essential for developing bioequivalent formulations and navigating the patent landscape.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alectinib Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.